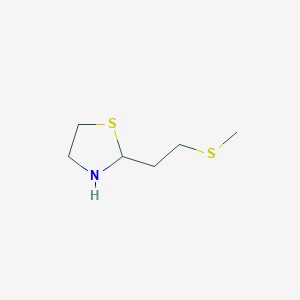

2-(2-(Methylthio)ethyl)thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NS2 |

|---|---|

Molecular Weight |

163.3 g/mol |

IUPAC Name |

2-(2-methylsulfanylethyl)-1,3-thiazolidine |

InChI |

InChI=1S/C6H13NS2/c1-8-4-2-6-7-3-5-9-6/h6-7H,2-5H2,1H3 |

InChI Key |

CVVYIKYHCHNPTH-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1NCCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-(Methylthio)ethyl)thiazolidine

The primary and most well-established method for synthesizing this compound involves the condensation of two key building blocks: cysteamine (B1669678) and 3-(methylthio)propanal, also known as methional.

Condensation Reactions in Thiazolidine (B150603) Synthesis

The formation of the thiazolidine ring is classically achieved through the condensation reaction between a β-amino-thiol and an aldehyde or ketone. In the case of this compound, the reaction proceeds between the amino group of cysteamine and the carbonyl group of 3-(methylthio)propanal. This is followed by an intramolecular cyclization involving the thiol group, which attacks the intermediate imine or iminium ion to form the stable five-membered thiazolidine ring. This reaction is typically carried out in a suitable solvent and can be influenced by the pH of the reaction medium.

The starting material, 3-(methylthio)propanal, is a commercially available compound known for its characteristic potato-like aroma. nih.govwikipedia.orgnist.gov It is a colorless liquid that is slightly soluble in water. nih.gov

Ring-Closure Strategies

The ring-closure step is the pivotal event in the formation of the thiazolidine heterocycle. This intramolecular nucleophilic attack of the thiol group is a thermodynamically favorable process that drives the reaction towards the formation of the cyclic product. The reaction between cysteamine and an aldehyde to form a thiazolidine is often reversible and can be influenced by factors such as pH. chemistryviews.org The mechanism likely involves the initial formation of a Schiff base between the amine of cysteamine and the aldehyde, which is then attacked by the thiol to close the ring. chemistryviews.org

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of thiazolidine derivatives.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to produce chiral thiazolidine analogues is an area of significant interest. Chiral auxiliaries, often derived from readily available natural products like amino acids, can be employed to control the stereochemical outcome of the condensation reaction. nih.gov These auxiliaries are temporarily incorporated into the reacting molecules to direct the formation of a specific stereoisomer, after which they can be cleaved to yield the desired chiral product.

Furthermore, chiral organocatalysts, such as those derived from proline and other amino acids, have been developed for asymmetric aldol (B89426) reactions and could potentially be applied to the asymmetric synthesis of thiazolidines. researchgate.netrsc.orgunisa.it These catalysts can promote the enantioselective formation of carbon-carbon bonds, a key step in creating chiral centers. researchgate.netrsc.org For instance, novel chiral organocatalysts derived from thiazolidines themselves have been synthesized and shown to be effective in asymmetric aldol reactions, achieving high enantiomeric ratios. researchgate.netnih.gov

Green Chemistry Approaches in Thiazolidine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to thiazolidine derivatives. One promising approach is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. nih.gov The synthesis of thiazolidine derivatives has been successfully carried out in aqueous media, sometimes facilitated by the use of catalysts that are active in water.

Another green approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the reaction. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. They are often biodegradable and have low toxicity. The Knoevenagel condensation, a key reaction in the synthesis of some thiazolidine derivatives, has been efficiently performed in DESs. nih.gov

Derivatization and Functionalization Strategies of the Thiazolidine Core

The thiazolidine ring of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

A common strategy for the derivatization of thiazolidines is N-acylation, where an acyl group is introduced onto the nitrogen atom of the ring. This can be achieved using various acylating agents, such as acid chlorides or anhydrides. chemistryviews.orgrsc.orgnih.gov N-acylation can significantly alter the chemical and physical properties of the molecule. For example, N-acylation of a cationic thiazolidine with fatty acids has been shown to create molecules with a hydrophilic-lipophilic balance that can disrupt bacterial membranes. rsc.org

The thiazolidine ring can also undergo ring-opening reactions under certain conditions. For instance, some 2-substituted thiazolidine-4(R)-carboxylic acids have been shown to undergo non-enzymatic ring opening at physiological pH, releasing L-cysteine. nih.gov This property has been explored in the design of prodrugs. The hydrolysis of the related 2-methyl-Δ2-thiazoline has been studied and is proposed to proceed through a hydroxythiazolidine intermediate. wustl.edu

Functionalization at the C2 position of the thiazolidine ring is another important synthetic strategy. The reactivity at this position allows for the introduction of various substituents, leading to a wide array of derivatives with potentially different properties.

Below is a table summarizing the types of synthetic reactions discussed:

| Reaction Type | Reactants | Product | Key Features |

| Condensation/Ring-Closure | Cysteamine, 3-(Methylthio)propanal | This compound | Established, fundamental route to the core structure. |

| Stereoselective Synthesis | Cysteamine, Aldehyde, Chiral Auxiliary/Catalyst | Chiral 2-substituted thiazolidines | Allows for the synthesis of specific stereoisomers. |

| Green Synthesis | Cysteamine, Aldehyde | 2-substituted thiazolidines | Utilizes environmentally friendly solvents like water or DESs. |

| N-Acylation | This compound, Acylating agent | N-Acyl-2-(2-(methylthio)ethyl)thiazolidine | Modifies the properties of the thiazolidine core. |

| Ring-Opening | 2-Substituted thiazolidine | Ring-opened products (e.g., cysteamine derivatives) | Can be used for prodrug design or further functionalization. |

N-Substitution Reactions

The secondary amine within the thiazolidine ring is a key site for synthetic modification. N-alkylation and N-acylation reactions allow for the introduction of a wide range of substituents, thereby altering the molecule's physical and chemical properties.

N-Alkylation: The nitrogen atom of the thiazolidine ring can undergo nucleophilic substitution with alkyl halides to introduce alkyl groups. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. A variety of bases and solvents can be employed, with the choice often influencing the reaction's efficiency. For instance, the use of triethylamine (B128534) as both a base and a solvent provides a convenient one-step method for the N-alkylation of thiazolidine-2,4-diones. arkat-usa.org

N-Acylation: Acylation of the thiazolidine nitrogen introduces an acyl group, forming an amide linkage. This transformation is readily achieved by reacting the parent thiazolidine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. Such modifications have been shown to be crucial in modulating the biological activity of related thiazolidine-containing compounds. nih.gov

Table 1: Representative N-Substitution Reactions of Thiazolidine Derivatives

| Reactant (Thiazolidine Derivative) | Reagent | Conditions | Product | Reference |

| Thiazolidine-2,4-dione | Alkyl bromide, Triethylamine | Room Temperature | N-Alkyl-thiazolidine-2,4-dione | arkat-usa.org |

| 2-(Pyridin-2-yl)thiazolidine | Fatty acid chloride | - | 3-Acyl-2-(pyridin-2-yl)thiazolidine | nih.gov |

Note: This table presents general N-substitution reactions on thiazolidine cores as direct examples for this compound are not readily available in the literature.

Alkylation and Acylation of the Thiazolidine Ring

Beyond N-substitution, the thiazolidine ring itself can be subject to alkylation and acylation at other positions, although this is less common for simple 2-substituted thiazolidines. In more complex thiazolidine systems, such as thiazolidinediones, the methylene (B1212753) group at the C-5 position is activated and can participate in condensation reactions with aldehydes, a key step in the synthesis of various biologically active molecules. nih.gov

Modifications of the Methylthioethyl Side Chain

The methylthioethyl side chain offers another avenue for chemical modification. The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations can significantly impact the polarity and coordinating ability of the side chain.

Oxidation: Oxidation of the sulfur atom in the methylthioethyl group can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation, yielding either the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of reagent and reaction conditions.

Reactivity Studies of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The lone pairs of electrons on the nitrogen and sulfur atoms confer nucleophilic character to the molecule.

Electrophilic Aromatic Substitution Analogues (if applicable)

This section is not applicable as the thiazolidine ring is a saturated, non-aromatic system and therefore does not undergo electrophilic aromatic substitution reactions.

Nucleophilic Additions and Substitutions

The nitrogen and sulfur atoms of the thiazolidine ring can act as nucleophiles. The nitrogen atom, after deprotonation, can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The thiazolidine ring itself can also act as a nucleophile in certain contexts. For instance, thiazolidine-2-thiones have been shown to act as nitrogen nucleophiles in intermolecular Michael additions. nih.gov

The thioether in the side chain can also exhibit nucleophilic character, for example, by attacking electrophiles. The relative nucleophilicity of the ring nitrogen versus the side-chain sulfur would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Nucleophilic Reactivity of Thiazolidine Derivatives

| Thiazolidine Derivative | Electrophile | Reaction Type | Product | Reference |

| Thiazolidine-2-thione | N-Crotonylthiazolidinethione | Michael Addition | N-Adduct | nih.gov |

| 3-Methyl-2-methylthio-1,3,4-thiadiazolium salt | Various Nucleophiles | Nucleophilic Substitution | C-2 or -SCH3 substituted products | arkat-usa.org |

Note: This table illustrates the nucleophilic potential of related heterocyclic systems, as specific studies on this compound are limited.

Ring-Opening and Ring-Expansion Reactions

The thiazolidine ring, while generally stable, can undergo ring-opening reactions under certain conditions. The stability of the ring is influenced by the substituents present. For instance, the hydrolysis of 2-methyl-Δ2-thiazoline, an unsaturated analog, is pH-dependent and proceeds through a hydroxythiazolidine intermediate.

Acid-catalyzed ring-opening of 2H-azirines by 2-mercaptopyridines and related heterocycles provides a route to other heterocyclic systems, demonstrating the synthetic utility of ring-opening strategies. beilstein-journals.org In the context of this compound, strong acids or other reagents could potentially promote cleavage of the C-N or C-S bonds within the ring. For example, a KOt-Bu-promoted selective ring-opening N-alkylation has been reported for the related 2-(methylthio)-4,5-dihydrothiazole, suggesting a potential reactivity pathway for the saturated analogue.

Oxidation and Reduction Chemistry of the Thiazolidine and Sulfide (B99878) Moieties

The chemical behavior of this compound is characterized by the reactivity of its two sulfur-containing functional groups: the exocyclic sulfide and the endocyclic thioether within the thiazolidine ring. These sites are susceptible to oxidation and reduction reactions, allowing for targeted molecular modifications.

Oxidation of the Sulfide Moiety

The sulfur atom of the methylthioethyl side chain is prone to oxidation, a common transformation for sulfides. This reaction typically proceeds sequentially, first forming a sulfoxide and then a sulfone upon further oxidation. Common oxidizing agents for this type of transformation include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgmasterorganicchemistry.comorganic-chemistry.org

The general mechanism for sulfide oxidation involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid, the reaction is thought to proceed through a concerted transition state. masterorganicchemistry.com The initial oxidation yields the corresponding sulfoxide, 2-(2-(methylsulfinyl)ethyl)thiazolidine. This intermediate can be isolated or subjected to further oxidation to produce the sulfone, 2-(2-(methylsulfonyl)ethyl)thiazolidine. The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, using one equivalent of the oxidant at lower temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will drive the reaction towards the sulfone. rsc.org

While specific studies detailing the oxidation of this compound are not prevalent in publicly accessible literature, the oxidation of analogous sulfur-containing heterocycles is well-documented. For example, the oxidation of 2-ethylthioindoles with hydrogen peroxide has been shown to yield the corresponding sulfoxides and sulfones. rsc.org Similarly, 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is oxidized by m-CPBA to its respective sulfoxide and sulfone derivatives. rsc.org These examples support the expected reactivity of the sulfide group in this compound.

Table 1: General Conditions for Sulfide Oxidation

| Product | Typical Reagents | General Conditions |

|---|---|---|

| 2-(2-(Methylsulfinyl)ethyl)thiazolidine | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent of oxidant, controlled temperature (e.g., 0 °C to room temp.) |

| 2-(2-(Methylsulfonyl)ethyl)thiazolidine | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents of oxidant, often with heating |

Reduction and Ring Cleavage of the Thiazolidine Moiety

The thiazolidine ring, being a cyclic hemiaminal of a thiol, can undergo reductive or hydrolytic cleavage. The stability of the ring is highly dependent on the substituents at the C2 position and the pH of the environment. google.com For 2-substituted thiazolidines, ring-opening can occur under acidic conditions, leading to an equilibrium between the cyclic form and the open-chain iminium ion, which can be further hydrolyzed to yield cysteamine (or its derivatives) and an aldehyde. google.comresearchgate.net

A patent describes a general process for the hydrolytic ring cleavage of various thiazolidine derivatives using an acidic cation exchanger to separate the resulting amino-mercaptan from the carbonyl compound. google.com While this demonstrates a general strategy, specific conditions for this compound are not provided.

Reductive cleavage of the C-S bond or C-N bond in the thiazolidine ring is another potential transformation, although less commonly documented for this specific substrate. General methods for reductive desulfurization often employ metal catalysts or radical-based reagents, which could potentially affect both sulfur atoms in the molecule. nih.gov

Due to a lack of specific experimental data in the available literature for this compound, a detailed data table for its reduction cannot be accurately compiled. However, the general principles of thiazolidine chemistry suggest that ring cleavage is a key reactive pathway. google.comresearchgate.net

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

A multi-faceted approach employing various high-resolution spectroscopic methods is essential for the unambiguous determination of the chemical structure and conformational preferences of 2-(2-(Methylthio)ethyl)thiazolidine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the covalent framework and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete picture of its structure in solution.

Based on the structure of this compound, the following table outlines the predicted chemical shifts in ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |

| -S-CH₃ | ~2.1 | ~15 | The methyl group attached to a sulfur atom is expected to be deshielded compared to a simple alkane. |

| -S-CH₂-CH₂- | ~2.7 | ~30 | The methylene (B1212753) group adjacent to the sulfur of the thioether will be deshielded. |

| -S-CH₂-CH₂- | ~2.0 | ~35 | The methylene group adjacent to the thiazolidine (B150603) ring. |

| Thiazolidine C2-H | ~4.5 | ~60-70 | The proton at C2 is a methine proton situated between two heteroatoms (N and S), leading to significant deshielding. |

| Thiazolidine C4-H₂ | ~3.0 and ~3.3 | ~50-60 | The methylene protons at C4 are diastereotopic due to the chiral center at C2 (if substituted) and ring puckering. |

| Thiazolidine C5-H₂ | ~3.8 and ~4.2 | ~30-40 | The methylene protons at C5 are adjacent to the sulfur atom. |

| Thiazolidine N-H | Variable (broad) | - | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. |

To definitively assign the predicted proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. chemicalbook.comcrystallography.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. crystallography.net For this compound, cross-peaks would be expected between the protons of the ethyl chain, as well as between the protons on adjacent carbons within the thiazolidine ring (e.g., C4-H₂ and C5-H₂). chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). crystallography.net It would be used to unambiguously assign each carbon signal to its attached proton(s). For instance, the proton signal around 2.1 ppm would show a correlation to the carbon signal around 15 ppm, confirming the -S-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. crystallography.net HMBC is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the protons of the ethyl group to the C2 carbon of the thiazolidine ring, confirming the attachment of the side chain at this position.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful for obtaining high-resolution spectra of solids. For thiazolidine derivatives, ssNMR can help in understanding the puckering of the five-membered ring and the orientation of substituents, which can be influenced by crystal packing forces. thegoodscentscompany.com Although no specific solid-state NMR data for this compound are available, studies on related heterocyclic systems demonstrate the power of this technique in defining solid-state structures. thegoodscentscompany.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For C₆H₁₃NS₂, the expected exact mass would be calculated and compared to the experimental value.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used to confirm the structure. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: The bonds adjacent to the heteroatoms are prone to cleavage. This could lead to the loss of the ethylthioethyl side chain.

Ring cleavage: The thiazolidine ring can undergo fragmentation, leading to the formation of smaller, stable ions.

McLafferty-type rearrangements: If applicable, these rearrangements can provide further structural clues.

A predicted fragmentation pattern is presented in the table below, based on common fragmentation mechanisms for sulfides and heterocyclic compounds. chemicalbook.com

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 163 | [C₆H₁₃NS₂]⁺ | Molecular Ion (M⁺) |

| 116 | [C₄H₈NS]⁺ | Loss of CH₃SCH₂• radical |

| 88 | [C₃H₆NS]⁺ | Cleavage of the ethylthio side chain |

| 75 | [CH₃SCH₂CH₂]⁺ | Formation of the ethylthioethyl cation |

| 61 | [CH₃S=CH₂]⁺ | Cleavage and rearrangement of the thioether |

| 47 | [CH₃S]⁺ | Methylthio cation |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on known characteristic frequencies for thiazolidines and thioethers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| N-H stretch | 3300-3500 (broad) | IR | The broadness is due to hydrogen bonding. |

| C-H stretch (aliphatic) | 2850-2960 | IR, Raman | Multiple bands corresponding to symmetric and asymmetric stretching of CH₂, and CH₃ groups. |

| C-N stretch | 1020-1250 | IR | Characteristic of the amine functionality within the ring. |

| C-S stretch | 600-700 | IR, Raman | Typically weak in IR but can be stronger in Raman. Two C-S bonds are present. |

| CH₂ wagging/twisting | 1150-1350 | IR | Part of the fingerprint region. |

| Ring vibrations | Variable | IR, Raman | Complex vibrations in the fingerprint region that are characteristic of the thiazolidine ring structure. |

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would be particularly useful for confirming the identity of the compound and for studying its conformational isomers, as different conformers would likely exhibit slightly different vibrational spectra.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the conformation of the thiazolidine ring (e.g., envelope or twist conformation) and the orientation of the methylthioethyl substituent.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of other thiazolidine derivatives shows that the five-membered ring is typically non-planar. The packing of the molecules in the crystal lattice, dictated by intermolecular forces such as hydrogen bonds (involving the N-H group) and van der Waals interactions, would also be elucidated.

Circular Dichroism Spectroscopy for Chiral Thiazolidine Analogues

For a chiral analogue of this compound, the thiazolidine ring itself and any chromophores in its vicinity would contribute to the CD spectrum. The sulfur atom within the thiazolidine ring, being part of a chiral center, can give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and functional groups around the chiral center.

In studies of other chiral thiazolidine derivatives, such as those derived from L-cysteine, the CD spectra have been instrumental in assigning the absolute configuration at the stereogenic centers. The electronic transitions associated with the thioether and amine functionalities of the thiazolidine ring are expected to be optically active and thus observable by CD spectroscopy. The interpretation of these spectra is often supported by quantum chemical calculations to correlate the observed CD signals with specific molecular conformations.

Conformational Analysis and Stereochemical Aspects

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure, including the conformation of the thiazolidine ring and the orientation of its side chain.

Ring Puckering and Inversion Dynamics of the Thiazolidine Ring

The five-membered thiazolidine ring is not planar and adopts puckered conformations to relieve ring strain. The most common conformations are the envelope (or twist) and half-chair forms. In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific puckering of the thiazolidine ring in this compound would be influenced by the steric and electronic properties of the 2-(2-(Methylthio)ethyl) substituent. Conformational analysis of related 2-substituted thiazolidines using Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the nature of the substituent at the C2 position plays a crucial role in determining the preferred ring conformation. The analysis of proton-proton coupling constants (³JHH) can provide valuable information about the dihedral angles within the ring and thus its puckering.

The thiazolidine ring can undergo a dynamic process of ring inversion, where it flips between different puckered conformations. This process can be studied using variable-temperature NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this inversion process. For many thiazolidine derivatives, this barrier is relatively low, leading to a rapid equilibrium between different conformers at room temperature.

Rotational Isomerism of the Side Chain

The 2-(2-(Methylthio)ethyl) side chain of the molecule introduces additional conformational flexibility due to rotation around the single bonds. This can lead to the existence of multiple rotational isomers (rotamers). The relative populations of these rotamers are determined by their steric and electronic interactions.

The orientation of the thioether group in the side chain is of particular interest. Studies on other molecules containing thioether moieties have shown that the lone pairs on the sulfur atom can influence the conformational preferences through non-covalent interactions. The rotational barriers around the C-C and C-S bonds in the side chain can be investigated using computational methods and, in some cases, by advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the through-space proximity of different protons in the molecule.

Diastereomeric and Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the C2 position of the thiazolidine ring, it can exist as a pair of enantiomers. If additional chiral centers are present, diastereomers are also possible. The assessment of the diastereomeric and enantiomeric purity is critical, especially in the context of its potential biological applications where stereoisomers can exhibit different activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the separation and quantification of enantiomers of thiazolidine derivatives. The choice of the CSP and the mobile phase composition are crucial for achieving good separation. Different types of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support, have been successfully employed for the chiral resolution of various thiazolidine compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely applied to investigate various thiazolidine (B150603) derivatives. These studies provide fundamental insights into the electronic nature and geometry of these molecules.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For various thiazolidine derivatives, DFT calculations have been employed to determine these frontier molecular orbital energies. For instance, studies on 5-arylidene-thiazolidine-2,4-dione derivatives have explored their electronic properties. While specific values for 2-(2-(Methylthio)ethyl)thiazolidine are not published, we can look at representative data for other thiazolidine compounds to understand the typical range of these values.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazolidine Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazolidine-2,4-dione | -7.5 | -1.2 | 6.3 |

| 5-benzylidene-thiazolidine-2,4-dione | -6.8 | -2.5 | 4.3 |

| 2-imino-thiazolidinone | -6.5 | -0.9 | 5.6 |

Note: The data in this table is representative of values found for the specified thiazolidine derivatives in various computational studies and is intended for illustrative purposes. The exact values can vary depending on the level of theory and basis set used in the calculation.

The charge distribution within a molecule, often visualized through molecular electrostatic potential (MESP) maps, indicates the regions susceptible to nucleophilic or electrophilic attack. In thiazolidine derivatives, the nitrogen and sulfur atoms, along with any carbonyl oxygens, typically exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the nitrogen often show a positive potential.

The thiazolidine ring is not planar and can adopt various conformations. Computational studies on substituted thiazolidines have revealed the existence of multiple stable conformers, often described as envelope or twisted forms. The relative energies of these conformers determine their population at equilibrium.

For example, conformational analysis of 4- and 5-substituted thiazolidine-2-thiones has shown that the conformational equilibrium is influenced by the steric demands of the substituents. researchgate.net DFT calculations are a powerful tool to predict the geometries and relative stabilities of these conformers. For this compound, it is expected that the ethyl chain attached to the C2 position will have multiple rotational isomers, leading to a complex potential energy surface with several local minima. The most stable conformer would likely be the one that minimizes steric hindrance between the substituent and the thiazolidine ring.

Quantum chemical calculations can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for calculating NMR chemical shifts. nih.gov Theoretical calculations on various thiazolidine derivatives have shown good agreement with experimental data. nih.gov The predicted chemical shifts for the protons and carbons in the thiazolidine ring and its substituents are sensitive to the molecular conformation. Therefore, comparing calculated and experimental NMR data can provide insights into the dominant conformation in solution. For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would be a valuable tool for its unambiguous characterization.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Thiazolidine Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | 7.8 | 7.9 |

| C2-H | 5.2 | 5.3 |

| C4-H₂ | 3.5, 3.8 | 3.6, 3.9 |

| C5-H₂ | 3.1, 3.3 | 3.2, 3.4 |

Note: This table presents hypothetical data to illustrate the correlation between predicted and experimental values for a generic thiazolidine derivative.

Computational chemistry can be used to model reaction mechanisms, identify transition states, and calculate activation energies. This provides a deeper understanding of the reactivity of a molecule. For thiazolidine derivatives, theoretical studies have investigated reaction pathways such as isomerization and cycloaddition reactions. For example, the isomerization paths of 5-substituted thiazolidin-4-one derivatives have been studied using DFT to determine the stability of different isomers and the energy barriers for their interconversion. nih.gov Such studies could be applied to this compound to explore its potential reactivity, for instance, in ring-opening reactions or reactions involving the sulfur atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent.

While quantum chemical calculations provide information on the static properties of molecules, MD simulations can reveal how the molecule behaves in a dynamic environment like a solution. mdpi.com For a flexible molecule like this compound, MD simulations could be used to explore the full range of accessible conformations of the ethylthioethyl side chain and the thiazolidine ring in different solvents. These simulations can provide information on the average conformation, the fluctuations around this average, and the timescales of conformational changes. Such information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution. Studies on other thiazolidine derivatives have utilized MD simulations to investigate their stability and interactions within protein binding sites. mdpi.comnih.gov

In Silico Prediction of Molecular Interactions

There is currently a lack of published research detailing the in silico prediction of molecular interactions for this compound. Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting how a ligand might bind to a biological target, such as a protein or nucleic acid. These methods rely on scoring functions to estimate the binding affinity and to identify key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For a molecule like this compound, one could hypothesize potential interactions based on its structure. The secondary amine in the thiazolidine ring could act as a hydrogen bond donor and acceptor, while the sulfur atoms could participate in hydrophobic or other types of interactions within a binding pocket. However, without a specified biological target and corresponding docking or simulation studies, no definitive predictions about its molecular interactions can be made. The successful application of such in silico methods would first require the identification of a relevant biological receptor for this specific compound.

Mechanistic Studies of Chemical Reactivity

Kinetic Investigations of Key Transformations

Kinetic studies are instrumental in quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. The exponents in the rate law represent the order of the reaction with respect to each reactant. libretexts.orgchemistry.coachfiveable.mephotophysics.com For a hypothetical reaction involving 2-(2-(Methylthio)ethyl)thiazolidine, the rate law would take the general form:

Rate = k [this compound]^m [Reactant B]^n ...

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. libretexts.org These orders must be determined experimentally.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available in the provided search results.

Activation parameters provide deeper insights into the energy requirements and molecular ordering of the transition state. The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation.

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be derived from the Eyring equation, which relates the rate constant to temperature and these thermodynamic parameters. A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign of ΔS‡ provides information about the degree of order in the transition state compared to the reactants.

Table 2: Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available |

| Entropy of Activation (ΔS‡) | Data not available |

Specific experimental data for the activation parameters of reactions involving this compound are not available in the provided search results.

Elucidation of Reaction Mechanisms Involving this compound

Unraveling the detailed step-by-step sequence of a reaction, known as the reaction mechanism, is a primary goal of mechanistic chemistry.

Many reactions proceed through the formation of transient, high-energy species known as reactive intermediates. For reactions involving thiazolidines, potential intermediates could include imines, zwitterions, or ring-opened species. nih.gov Spectroscopic techniques such as NMR and mass spectrometry, often performed at low temperatures, can be employed to detect and characterize these fleeting intermediates.

For instance, in the formation of other thiazolidine (B150603) derivatives, the initial reaction between an aldehyde and a primary amine can lead to the formation of an imine intermediate, which then undergoes cyclization. nih.gov

Isotope labeling studies are a powerful tool for tracing the path of atoms during a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), one can follow the position of the label in the products, providing definitive evidence for proposed reaction pathways. The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can also provide information about bond-breaking or bond-forming steps at the transition state.

Hammett and Brønsted analyses are linear free-energy relationships used to probe the electronic effects of substituents on reaction rates and equilibria. The Hammett equation relates the rate constants of a series of reactions of substituted aromatic compounds to the electronic properties of the substituents. The slope of the Hammett plot (ρ) provides information about the development of charge in the transition state.

The Brønsted catalysis law relates the rate constant of a reaction to the acid or base strength of the catalyst. The Brønsted coefficient (α or β) indicates the extent of proton transfer in the transition state. While these studies are common for many reaction types, specific analyses for this compound were not found in the search results.

Role of Solvent and Catalysis in Reaction Mechanisms

Extensive research into the mechanistic aspects of this compound reveals the critical roles that solvents and catalysts play in its formation and reactivity. The synthesis of this and related thiazolidine compounds typically proceeds via the condensation of a β-aminothiol with an aldehyde or ketone. The efficiency and outcome of these reactions are highly dependent on the reaction environment.

The general mechanism for the formation of a thiazolidine ring from an aldehyde and cysteamine (B1669678) is influenced by the solvent. Protic solvents can facilitate the reaction by stabilizing charged intermediates and by assisting in the removal of water, which is a byproduct of the cyclization. dss.go.th The choice of solvent can also affect reaction yields. For instance, in the synthesis of certain thiazolidine derivatives, nonpolar solvents have been shown to provide higher yields compared to polar aprotic or polar protic solvents. nih.gov

Catalysis is another key factor in the synthesis of thiazolidines. Both acid and base catalysis are commonly employed. Acid catalysis can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of cysteamine. researchgate.net Conversely, base catalysis can deprotonate the thiol group, increasing its nucleophilicity for the final ring-closing step. In some syntheses of thiazolidine derivatives, the use of specific catalysts has been optimized to improve reaction rates and yields. For example, various catalysts have been studied, with some showing reusability for several reaction cycles. nih.gov

Solvent-free reaction conditions have also been explored for the synthesis of thiazolidine derivatives, offering environmental benefits and sometimes leading to higher yields compared to reactions run in solvents. nih.gov The selection of the catalyst and solvent system is therefore a crucial aspect of designing efficient synthetic routes to thiazolidine compounds.

Detailed mechanistic investigations often employ a combination of experimental techniques and computational studies to elucidate the reaction pathways. These studies can provide insights into the transition states and intermediates involved, helping to explain the observed effects of solvents and catalysts.

Table 1: Effect of Different Solvents on the Yield of Thiazolidine Derivatives

| Solvent Type | Solvent(s) | Yield Range (%) | Reference |

| Nonpolar | Toluene | 85 | nih.gov |

| Polar Aprotic | DMSO, DMF, CH₃NO₂ | 55-74 | nih.gov |

| Polar Protic | EtOH | 52 | nih.gov |

Table 2: Influence of Various Catalysts on Thiazolidine Synthesis

| Catalyst | Reaction Condition | Yield (%) | Reference |

| [Et₃NH][HSO₄] | Optimized | Good | nih.gov |

| [Me₃NH][HSO₄] | Optimized | Good | nih.gov |

| [Et₂NH₂][H₂PO₄] | Optimized | Good | nih.gov |

| [Me₃NH][CH₃COO] | Optimized | Good | nih.gov |

| Ammonium Persulfate | Solvent-free, 90 °C | 84 | nih.gov |

| Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Solvent-free, Room Temp | Good to Excellent | nih.gov |

Biological Interactions and Molecular Mechanisms

In Vitro Studies of Molecular Target Interactions

Enzyme Binding and Inhibition/Activation Studies

No data is available regarding the interaction of 2-(2-(Methylthio)ethyl)thiazolidine with any specific enzymes. There are no published studies on its potential inhibitory or activatory effects.

Receptor Ligand Binding Assays

There is no information available from receptor ligand binding assays for this compound. Its affinity for any known receptors has not been reported.

Nucleic Acid Interaction Studies

No studies have been published that investigate the potential for this compound to interact with DNA or RNA.

In Vitro Cellular Pathway Modulation

Effects on Specific Signal Transduction Pathways in Cell Lines

There is no available data on the effects of this compound on any specific signal transduction pathways in any cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the thiazolidine (B150603) scaffold, which is a core component of this compound, extensive SAR studies have been conducted, particularly on its derivatives like thiazolidin-2,4-diones. These studies provide valuable insights into the potential biological roles of thiazolidine-containing compounds.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For thiazolidine derivatives, several key pharmacophoric features have been identified that contribute to their interaction with various biological targets.

The thiazolidine ring itself is a versatile scaffold. benthamdirect.com Its five-membered ring containing both nitrogen and sulfur can participate in various non-covalent interactions. Modifications at different positions of the thiazolidine ring have been shown to significantly impact biological activity. benthamdirect.comnih.gov For many thiazolidine-based compounds, particularly those targeting enzymes, the core heterocyclic ring acts as a central scaffold to orient various substituents for optimal interaction with the target's active site. nih.gov

In many biologically active thiazolidine derivatives, such as the thiazolidin-2,4-diones, the presence of hydrogen bond donors and acceptors is a critical pharmacophoric element. nih.gov For instance, in VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety can occupy a linker region and form hydrophobic interactions, while attached pharmacophore moieties are responsible for key hydrogen bonding interactions with amino acid residues like Asp1046 and Glu885. nih.gov

The substituents on the thiazolidine ring are crucial for determining the specific biological target and the potency of the compound. For example, in the case of this compound, the 2-substituted (2-(methylthio)ethyl) group is a key determinant of its properties. The thioether linkage in this side chain introduces a degree of flexibility and potential for specific interactions. Sulfur-containing motifs are known to be important in drug design, participating in various interactions including hydrogen bonds and hydrophobic interactions. nih.gov The nature and substitution pattern of aryl groups, when present as substituents, are also critical for activity in many thiazolidine derivatives. researchgate.net

Based on general SAR principles for related compounds, the key pharmacophoric elements for this compound would likely involve:

The thiazolidine ring as a central scaffold.

The nitrogen and sulfur heteroatoms of the thiazolidine ring as potential hydrogen bond acceptors or for other non-covalent interactions.

The (2-(methylthio)ethyl) side chain contributing to hydrophobic and potentially specific sulfur-based interactions within a binding pocket.

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of compounds. bohrium.com LE measures the binding energy per heavy atom, while LipE relates the potency of a compound to its lipophilicity. wikipedia.orgsciforschenonline.org These metrics help in optimizing lead compounds to achieve a balance between potency and physicochemical properties, which is crucial for developing successful drugs. bohrium.com

Ligand Efficiency (LE) is calculated using the formula: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, indicating that the compound achieves its potency with a lower molecular weight.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), is calculated as: LipE = pIC₅₀ - logP (or logD) where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP (or logD) is a measure of the compound's lipophilicity. wikipedia.org A higher LipE value (typically > 5) is often considered favorable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties like poor solubility and non-specific toxicity. sciforschenonline.org

For this compound, specific LE and LipE values cannot be calculated without experimental data on its biological activity (e.g., pIC₅₀) and lipophilicity (logP). However, the principles of LE and LipE would be critical in any potential drug discovery program involving this compound. The goal would be to modify the structure to enhance potency without excessively increasing its lipophilicity, thereby maintaining a favorable LipE. The presence of the sulfur atom in the side chain can influence lipophilicity and would need to be considered in such assessments. nih.gov

Molecular Docking and Dynamics Simulations of Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a biological target at the molecular level. nih.govnih.gov These methods provide insights into the binding mode, binding affinity, and the stability of the ligand-protein complex. nih.govnih.gov

While specific docking and MD simulation studies for this compound are not publicly available, numerous studies on related thiazolidine derivatives provide a framework for understanding its potential interactions. nih.govrsc.org

Molecular docking studies on various thiazolidine derivatives have revealed common interaction patterns. For example, docking of thiazolidin-4-one derivatives into the active site of various enzymes often shows the thiazolidine ring positioned in a manner that allows its substituents to form key interactions. stmjournals.in These interactions frequently include hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket. nih.gov For instance, in studies of thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, the thiazolidine moiety was found to be involved in hydrophobic interactions with residues such as Val916, Val848, and Leu1035. nih.gov

Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.govjchemlett.com MD simulations of thiazolidine derivatives have been used to assess the conformational changes and the dynamic behavior of the ligand-target complex. nih.govjchemlett.com These simulations can confirm the stability of the binding mode predicted by docking and highlight the key residues that are crucial for maintaining the interaction. nih.govjchemlett.com For example, MD simulations of thiazolino 2-pyridone amide derivatives as inhibitors of Chlamydia trachomatis helped to identify key stabilizing residues such as Glu154, Phe151, and Arg150. jchemlett.com

For this compound, a hypothetical docking study would likely show the thiazolidine ring and its (2-(methylthio)ethyl) side chain occupying a binding pocket on a target protein. The nature of the interactions would depend on the specific amino acid composition of that pocket. The flexible ethylthioethyl side chain could adopt various conformations to fit into hydrophobic sub-pockets, and the sulfur atom could potentially form specific interactions with certain residues.

Advanced Applications and Potential in Specialized Fields

Role as a Building Block in Complex Organic Synthesis

The thiazolidine (B150603) ring system is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives valuable building blocks in synthetic organic chemistry. nih.gov The synthesis of the thiazolidine core can be achieved through various methods, including the reaction of cysteamine (B1669678) with aldehydes or ketones. While specific high-yield synthetic routes for 2-(2-(Methylthio)ethyl)thiazolidine are not extensively documented in publicly available literature, general methods for the synthesis of 2-substituted thiazolidines suggest that it can be prepared from the condensation of cysteamine with 3-(methylthio)propanal.

The presence of both a secondary amine within the thiazolidine ring and a thioether side chain provides multiple reactive sites for further functionalization. This dual reactivity allows this compound to serve as a versatile intermediate in the construction of more complex molecular architectures. For instance, the nitrogen atom can undergo acylation, alkylation, or participate in ring-opening reactions, while the sulfur atom in the side chain can be oxidized to sulfoxides or sulfones, introducing new functionalities and modifying the compound's steric and electronic properties. Thiazolidine derivatives, in general, are recognized as important organic intermediates in the pharmaceutical and agrochemical industries. nih.gov

Ligand Design for Catalytic Systems

The nitrogen and sulfur atoms within this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The ability of both heteroatoms to coordinate to metal centers allows for the formation of stable chelate complexes. Chiral thiazolidine derivatives have been successfully employed as ligands in asymmetric catalysis, facilitating a variety of enantioselective transformations. nih.gov

While specific applications of this compound as a ligand are not widely reported, its structural motifs suggest potential in this area. The development of chiral variants of this compound could lead to novel catalysts for asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The thioether functionality, in particular, can offer soft ligation to transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes. The synthesis of modified chiral 2-(ethylthio)-thiazolone derivatives has been shown to be effective in asymmetric aza-Mannich additions. nih.gov

Exploration in Materials Science

The unique combination of a heterocyclic ring and a flexible thioether side chain in this compound suggests its potential utility in the field of materials science.

Incorporation into Polymeric Structures

The secondary amine functionality of the thiazolidine ring provides a handle for the incorporation of this molecule into polymeric structures. It can potentially be used as a monomer or a functional additive in polymerization reactions. For example, it could be reacted with difunctional acyl chlorides or epoxides to form polyamides or polyepoxides, respectively. The resulting polymers would possess thiazolidine and thioether moieties along their backbones or as pendant groups, which could impart specific properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Use in Sensor Technology

The presence of heteroatoms capable of binding to various analytes makes this compound a candidate for the development of chemical sensors. The sulfur atom of the thioether could exhibit affinity for heavy metal ions, while the nitrogen atom could participate in hydrogen bonding interactions. By immobilizing this compound or its derivatives onto a solid support or integrating it into a transducer system, it may be possible to create sensors for the detection of specific ions or molecules. The binding event would lead to a measurable change in an optical or electrical signal.

Analytical Method Development for Detection and Quantification in Research Matrices

The development of robust analytical methods is crucial for the detection and quantification of this compound in various research matrices, such as reaction mixtures or biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of thiazolidine derivatives.

A typical HPLC-MS/MS method would involve the optimization of chromatographic conditions to achieve good separation of the analyte from other components in the sample. A reversed-phase C18 column is often suitable for this purpose. The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. For quantification, a stable isotope-labeled internal standard would ideally be used to correct for matrix effects and variations in instrument response.

| Parameter | Typical HPLC-MS/MS Conditions for Thiazolidine Derivatives |

| Chromatographic Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with an additive like formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog of the analyte |

Future Research Directions and Challenges

Development of Asymmetric Synthesis for Chiral Derivatives

A significant frontier in the development of thiazolidine-based compounds is the ability to control their three-dimensional structure. The synthesis of specific stereoisomers, or enantiomers, is crucial as different spatial arrangements of atoms can lead to vastly different biological effects.

Current Landscape and Future Pursuits:

The asymmetric synthesis of chiral thiazolidine (B150603) derivatives is an area of active investigation. researchgate.net Methods for creating chiral tertiary thiols and thioethers, which are structurally related to the core of 2-(2-(Methylthio)ethyl)thiazolidine, often rely on stereospecific substitution reactions. beilstein-journals.org Future work in this area could focus on developing novel chiral catalysts or auxiliaries that can direct the formation of a specific enantiomer of this compound and its derivatives during the synthesis process. nih.gov The use of metalloenamines derived from chiral amines has shown promise in the asymmetric synthesis of other aldehydes and could be adapted for thiazolidine systems. uoa.gr This approach could lead to the creation of a library of chiral derivatives for biological screening, potentially uncovering new therapeutic agents with improved specificity and reduced side effects. researchgate.net

Exploration of Unconventional Reactivity Patterns

Thiazolidines are known to undergo a variety of chemical transformations. However, exploring less common reaction pathways could lead to the discovery of novel molecular architectures with unique properties.

Potential Research Directions:

Ring-Opening and Rearrangement Reactions: Investigating the controlled opening of the thiazolidine ring could provide access to linear sulfur- and nitrogen-containing compounds that are otherwise difficult to synthesize. Furthermore, studying rearrangement reactions, such as those observed in other thiazolidine derivatives, could lead to the formation of complex, fused heterocyclic systems. rsc.org

Reactions at the Sulfur Atom: While reactions often focus on the nitrogen or the carbon backbone, the sulfur atom in the thiazolidine ring possesses its own unique reactivity. Exploring oxidations, alkylations, and other transformations at the sulfur center could yield derivatives with altered electronic properties and biological activities.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies to this compound could enable the introduction of a wide range of substituents, rapidly diversifying the available chemical space for drug discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards more efficient and automated processes. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, scalability, and reaction control. researchgate.net

The Path Forward:

The synthesis of thiazolidine drug intermediates has already been successfully translated to flow processes, demonstrating the feasibility of this approach. researchgate.net Future research should focus on developing a continuous flow synthesis for this compound. This would not only streamline its production but also facilitate the rapid generation of a library of derivatives through automated platforms. researchgate.netmit.edu The integration of in-line analytical techniques would allow for real-time optimization of reaction conditions, further accelerating the discovery process. mit.edu

Advanced Computational Methodologies for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, allowing for the rational design of new drug candidates and the prediction of their properties. nih.gov

Harnessing a Computational Approach:

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives of this compound. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. nih.govijpsnonline.com This information can guide the design of more potent and selective compounds. nih.gov Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

| Computational Method | Application in Thiazolidine Research |

| QSAR | Predict biological activity based on structural features. researchgate.net |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govijpsnonline.com |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov |

Synergistic Studies Combining Synthetic, Spectroscopic, and Computational Approaches

The most comprehensive understanding of this compound and its potential will come from an integrated approach that combines synthetic chemistry, advanced spectroscopic analysis, and computational modeling.

A Holistic Research Strategy:

Synthesis of Analogs: A diverse library of derivatives of this compound would be synthesized, systematically varying the substituents on the thiazolidine ring and the ethylthio side chain.

Spectroscopic Characterization: Each new compound would be thoroughly characterized using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm its structure and stereochemistry. nih.gov

Computational Modeling: The synthesized compounds would then be subjected to computational analysis to correlate their structural and electronic properties with their observed reactivity and, ultimately, their biological activity. nih.gov

Biological Evaluation: Promising candidates identified through this integrated approach would be selected for in-vitro and in-vivo biological testing to validate the computational predictions and identify new lead compounds for drug development.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry and beyond.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-(Methylthio)ethyl)thiazolidine?

The synthesis typically involves cyclocondensation of α-aminoketones or thiourea derivatives with carbonyl compounds. For example, reacting 2-(methylthio)ethylamine with mercaptoacetic acid under reflux in ethanol (60–80°C, 12–24 hours) yields the thiazolidine core. Catalysts like HCl or acetic acid improve cyclization efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the thiazolidine ring structure and methylthioethyl substituent. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z 178.3 [M+H]⁺). Infrared (IR) spectroscopy identifies characteristic S–C and C–N stretches (650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively). X-ray crystallography, as demonstrated for related thiazolidines, provides definitive stereochemical confirmation .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests show degradation ≤5% over 6 months when stored in anhydrous DMSO at −20°C. Hydrolytic susceptibility is observed in aqueous buffers (pH >8), with thiazolidine ring opening occurring within 72 hours. Use argon-purged vials to prevent oxidation of the methylthio group .

Q. What preliminary assays assess its biological activity in drug discovery contexts?

Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells (IC₅₀ typically >100 µM). Molecular docking against targets like cyclooxygenase-2 (COX-2) or β-lactamase provides mechanistic hypotheses .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for derivatives of this compound?

Employ kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Isotopic labeling (e.g., ¹⁵N in the thiazolidine ring) clarifies rearrangement pathways. Computational methods (DFT at B3LYP/6-31G* level) model transition states and activation energies for ring-opening or alkylation reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Statistical meta-analysis (e.g., random-effects models) accounts for variability in assay conditions (e.g., DMSO concentration, cell passage number). Validate discrepancies using orthogonal assays: compare MIC results with zone-of-inhibition tests or flow cytometry for apoptosis .

Q. How can process engineering optimize large-scale synthesis while maintaining purity?

Implement continuous-flow reactors with in-line FTIR monitoring to control exothermic cyclization steps. Solvent screening (e.g., switch from ethanol to 2-MeTHF) improves yield (≥85%) and reduces downstream purification. Particle size analysis ensures consistent crystallization .

Q. What computational approaches predict its pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (∼1.8) and bioavailability (∼65%). Molecular dynamics simulations (AMBER force field) assess membrane permeability via lipid bilayer interactions. Metabolite prediction (GLORYx) identifies potential sulfoxide derivatives .

Q. How do formulation challenges impact its solubility and bioavailability?

Solubility screening in PEG-400/water mixtures (1:4 v/v) enhances dissolution (>2 mg/mL). Nanoemulsions (lecithin/Tween-80) improve oral absorption in rodent models (AUC increase by 3-fold). Stability-indicating HPLC methods (C18 column, 0.1% TFA gradient) monitor degradation under accelerated conditions (40°C/75% RH) .

Q. What toxicological assays are essential for preclinical development?

Ames test (TA98 and TA100 strains) evaluates mutagenicity. Subacute toxicity in Sprague-Dawley rats (28-day oral gavage, 50–200 mg/kg) assesses hepatic and renal biomarkers (ALT, BUN). Ecotoxicity studies (Daphnia magna LC₅₀) ensure environmental safety .

Theoretical and Methodological Considerations

Q. How should researchers align studies with broader theoretical frameworks?

Link mechanistic hypotheses to sulfur biochemistry (e.g., thiol-disulfide exchange) or heterocyclic reactivity (e.g., Baldwin’s rules for ring formation). Use cheminformatics tools (ChEMBL, PubChem) to contextualize activity within structure-activity landscapes .

Q. What statistical methods validate experimental reproducibility?

Apply Grubbs’ test to identify outliers in triplicate measurements. For dose-response data, nonlinear regression (four-parameter logistic model) calculates EC₅₀ with 95% confidence intervals. Power analysis (α=0.05, β=0.2) determines minimum sample sizes for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.